5-(3,4-Dimethoxybenzylidene)hydantoin is a heterocyclic organic compound belonging to the hydantoin family. Hydantoins are a class of cyclic imides derived from glycolic acid and characterized by a five-membered ring structure containing two nitrogen atoms. These compounds are known for their diverse biological activities and serve as important building blocks in organic synthesis. []
5-(3,4-Dimethoxybenzylidene)hydantoin specifically features a 3,4-dimethoxybenzylidene substituent attached to the hydantoin ring at the 5-position. This particular derivative has garnered attention for its potential pharmacological properties and serves as a valuable scaffold in medicinal chemistry research. []
Hydantoin, 5-(3,4-dimethoxybenzylidene)- is a derivative of hydantoin, a five-membered heterocyclic compound with significant biological and pharmacological properties. This compound features a benzylidene moiety substituted with two methoxy groups at the 3 and 4 positions of the aromatic ring. Hydantoins are known for their applications in medicinal chemistry, particularly as anticonvulsants and in the synthesis of various bioactive compounds.
Hydantoin derivatives are classified as heterocycles due to their nitrogen-containing ring structure. They can be further categorized based on their substituents and functional groups. The specific compound of interest, 5-(3,4-dimethoxybenzylidene)-hydantoin, is part of a broader class of hydantoin derivatives that exhibit diverse pharmacological activities.
The synthesis of hydantoin derivatives typically involves condensation reactions. For 5-(3,4-dimethoxybenzylidene)-hydantoin, the synthesis can be achieved through a Knoevenagel condensation between hydantoin and an appropriate aldehyde (in this case, 3,4-dimethoxybenzaldehyde). This reaction generally occurs under basic conditions, often utilizing catalysts such as piperidine or sodium acetate.
The molecular structure of hydantoin, 5-(3,4-dimethoxybenzylidene)- can be represented as follows:
Hydantoin derivatives undergo various chemical reactions that can modify their structure and enhance their biological activity. Key reactions include:
These reactions are essential for exploring the structure-activity relationships of hydantoin derivatives.
The mechanism of action for hydantoin derivatives like 5-(3,4-dimethoxybenzylidene)-hydantoin primarily involves modulation of neurotransmitter systems. These compounds may act on:
Specific studies have employed kinetic analyses and docking simulations to elucidate these mechanisms further .
Hydantoin derivatives have significant applications in scientific research and medicinal chemistry:
5-(3,4-Dimethoxybenzylidene)hydantoin (CAS No. 10040-91-2) is a specialized derivative of the hydantoin heterocycle, formally known as (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione. Its molecular formula is C₁₂H₁₂N₂O₄, corresponding to a molecular weight of 248.24 g/mol [2]. The core structure consists of a five-membered imidazolidine-2,4-dione ring (hydantoin) with a benzylidene substituent at the 5-position. The aryl component is a 3,4-dimethoxyphenyl group, where the methoxy (-OCH₃) substituents at the meta and para positions significantly influence the compound's electronic properties and spatial orientation [7].
The compound exhibits geometric isomerism due to the exocyclic double bond at the 5-position. X-ray crystallography and spectroscopic analyses confirm a predominant Z-configuration (syn orientation) relative to the hydantoin ring’s carbonyl group. This stereochemistry is stabilized by intramolecular hydrogen bonding between the hydantoin N-H and the adjacent carbonyl oxygen [2]. Key physicochemical parameters include:
Spectroscopic Method | Identifier |
---|---|
SMILES | COC1=C(C=C(C=C1)/C=C/2C(=O)NC(=O)N2)OC |
InChI Key | NKQBXYVAZTZVMV-YVMONPNESA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)OC |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC |
The dimethoxyaryl moiety enhances π-conjugation, evidenced by UV-Vis absorption maxima near 300 nm. NMR studies (¹H and ¹³C) confirm electronic delocalization across the benzylidene-hydantoin system, influencing reactivity and biological target interactions [2] [4].
The synthesis of 5-arylidenehydantoins emerged from early 20th-century efforts to modify the hydantoin scaffold, pioneered by chemists like Heinrich Biltz. The classic Bucherer-Bergs reaction—a multicomponent condensation of aldehydes, cyanides, and ammonium carbonate—provided initial access to 5-substituted hydantoins [4] [6]. 5-(3,4-Dimethoxybenzylidene)hydantoin specifically arose from the Knoevenagel condensation between veratraldehyde (3,4-dimethoxybenzaldehyde) and hydantoin under basic catalysis (e.g., sodium acetate/acetic acid) or microwave-assisted conditions [7]:
Veratraldehyde + Hydantoin → 5-(3,4-Dimethoxybenzylidene)hydantoin
Interest in this compound intensified in the 1980s–2000s with the discovery that 5-arylidenehydantoins exhibit multifaceted bioactivity. Early pharmacological screens revealed its potential as an:
The 2010s marked a shift toward multitarget drug design (MTDL). Compound libraries featuring 5-(3,4-dimethoxybenzylidene)hydantoin explored hybrid molecules combining hydantoin with arylpiperazine fragments. These aimed to simultaneously target serotonin receptors (5-HT₁A/5-HT₇) and phosphodiesterase 4 (PDE4)—proteins implicated in depression and neurodegenerative disorders [3]. Though PDE4 inhibition proved modest, high-affinity binding to 5-HT receptors validated the scaffold’s versatility in CNS drug discovery [3] [5].
Era | Design Strategy | Therapeutic Goal |
---|---|---|
Pre-1980s | Direct hydantoin substitution | Anticonvulsant optimization |
1980–2000 | Benzylidene diversification | Antiviral/antitussive development |
Post-2010 | Hybrid pharmacophores (e.g., arylpiperazine) | Multitarget CNS agents |
Within heterocyclic chemistry, 5-(3,4-dimethoxybenzylidene)hydantoin exemplifies three strategic principles: bioisosterism, conformational constraint, and electronic modulation. The hydantoin core serves as a urea bioisostere, offering metabolic stability while retaining hydrogen-bonding capacity critical for target engagement [5] . The non-planar "butterfly" conformation of the hydantoin ring enables selective interactions with hydrophobic enzyme pockets [4] [6].
The 3,4-dimethoxybenzylidene substituent enhances this scaffold’s drug-likeness through:
These properties underpin the compound’s utility in several drug discovery contexts:
Compound Name | Structural Features | Primary Activity |
---|---|---|
Phenytoin | 5,5-Diphenylhydantoin | Anticonvulsant |
Nilutamide | 5,5-Dimethyl-3-(4-nitro-3-trifluoromethylphenyl)hydantoin | Antiandrogen |
Enzalutamide | 1-(3-(4-Cyano-3-trifluoromethylphenyl)-5,5-dimethyl-4-oxo-2-thiohydantoin | Prostate cancer therapy |
RO-20-1724 | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | PDE4 inhibitor |
Recent innovations leverage this scaffold in molecular probes. Isotope-labeled (¹³C, ¹⁵N) derivatives enable NMR studies of bacterial hydantoin transporters like Mhp1, elucidating substrate recognition mechanisms [4]. Click chemistry modifications at N1/N3 facilitate "tagging" for proteomic profiling of hydantoin-binding proteins in cancer cells [5] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7